4-hydrazinyl-N,N-dimethylaniline hydrochloride
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Overview
Description
4-Hydrazinyl-N,N-dimethylaniline hydrochloride is a chemical compound with the molecular formula C8H15Cl2N3. It is a derivative of aniline, where the aniline core is substituted with a hydrazine group and two methyl groups. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of 4-hydrazinyl-N,N-dimethylaniline hydrochloride typically involves the following steps:
Starting Materials: Hydrazine hydrochloride and 3-methylbutan-2-one.
Condensation Reaction: The hydrazine hydrochloride reacts with 3-methylbutan-2-one in the presence of acetic acid to form an intermediate compound.
Methylation: The intermediate is then methylated using methyl iodide in acetonitrile to produce the final product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Hydrazinyl-N,N-dimethylaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming various substituted products
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydrazinyl-N,N-dimethylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N,N-dimethylaniline hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions that modify biological molecules. Its hydrazine group allows it to form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes .
Comparison with Similar Compounds
4-Hydrazinyl-N,N-dimethylaniline hydrochloride can be compared with other similar compounds, such as:
- 4-Hydrazinyl-N,N-dimethylbenzenamine
- p-Dimethylaminophenylhydrazine
- 4-Hydrazino-N,N-dimethyl-aniline
These compounds share similar structural features but differ in their specific substituents and chemical properties. The unique combination of the hydrazine and dimethyl groups in this compound gives it distinct reactivity and applications .
Properties
Molecular Formula |
C8H14ClN3 |
---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
4-hydrazinyl-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c1-11(2)8-5-3-7(10-9)4-6-8;/h3-6,10H,9H2,1-2H3;1H |
InChI Key |
ZQLZNMJYRKUAMV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NN.Cl |
Origin of Product |
United States |
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